2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
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Overview
Description
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups, such as the sulfonyl and acetic acid groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Many drugs work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Many drugs affect pathways related to the function of the proteins or enzymes they bind to .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and efficacy .
Result of Action
The effects would likely be related to the function of the proteins or enzymes it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a drug’s action, efficacy, and stability . .
Preparation Methods
The synthesis of 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl sulfonyl chloride reacts with the tetrahydroisoquinoline derivative.
Acetic acid functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid include:
2-(2-((4-bromophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(2-((4-methylphenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
2-(2-((4-fluorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The fluorine atom can enhance the compound’s binding affinity to certain biological targets.
Biological Activity
The compound 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the findings related to its biological activity, including its mechanisms of action, therapeutic applications, and relevant research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonyl group : Contributes to its reactivity and potential interactions with biological targets.
- Dimethoxy substituents : May enhance lipophilicity and influence the compound's pharmacokinetics.
- Tetrahydroisoquinoline core : Known for various biological activities, including neuroprotective effects.
Molecular Formula
The molecular formula can be represented as C17H20ClN1O5S.
Research indicates that the compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the sulfonyl group may enhance the compound's ability to inhibit microbial growth. This is particularly relevant in the context of drug-resistant bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Studies
In a study conducted by researchers focusing on the antimicrobial properties of sulfonamide derivatives, it was found that compounds similar in structure to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Research
A recent publication highlighted the anti-inflammatory potential of similar tetrahydroisoquinoline derivatives. The study reported that these compounds effectively reduced inflammation markers in animal models of arthritis .
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c1-26-17-9-12-7-8-21(28(24,25)14-5-3-13(20)4-6-14)16(11-19(22)23)15(12)10-18(17)27-2/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYAWYKVLDOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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